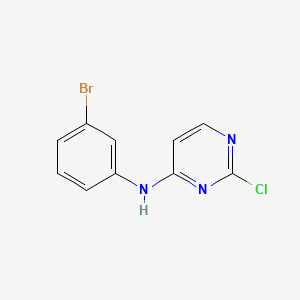

N-(3-bromophenyl)-2-chloropyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-2-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN3/c11-7-2-1-3-8(6-7)14-9-4-5-13-10(12)15-9/h1-6H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJNGASJYDQDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of 2,4-Dichloropyrimidine

Treating 2,4-dichloropyrimidine (9) with ammonia or primary amines under controlled conditions produces regioisomeric amines. For example, amination with cyclopropylamine yields 4-amino-2-chloropyrimidine (16) as the major product (70–80% yield) and 2-amino-4-chloropyrimidine (17) as the minor isomer. The preference for 4-position amination stems from reduced steric hindrance and enhanced nucleophilic attack feasibility.

Stepwise Halogenation-Amination

An alternative route involves bromination followed by amination. Starting with 2-chloropyridin-4-amine, N-bromosuccinimide (NBS) in acetic acid at 0–20°C introduces a bromine atom at the 3-position, yielding 3-bromo-2-chloropyridin-4-amine (15B) with 62% efficiency. This method avoids overhalogenation and preserves the amine functionality.

Halogenation Techniques for Intermediate Synthesis

Bromination Using N-Bromosuccinimide

NBS in acetic acid is effective for introducing bromine to aromatic rings. For instance, bromination of 2-chloropyridin-4-amine (17A) with NBS (1 equiv.) at 0°C under nitrogen affords 3-bromo-2-chloropyridin-4-amine (15B) . The reaction proceeds via electrophilic aromatic substitution, with acetic acid stabilizing the intermediate bromonium ion.

Chlorination with Phosphorus Oxychloride (POCl₃)

Chlorination of hydroxyl or amine groups is achieved using POCl₃. In the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, refluxing with POCl₃ (8 h) replaces hydroxyl groups with chlorine, achieving 86.5% yield. This method is scalable and avoids side reactions when conducted under anhydrous conditions.

Coupling Reactions for Final Assembly

The final step involves coupling the bromophenyl-amine intermediate with the chloropyrimidine core. Uranyl-mediated or palladium-catalyzed coupling reactions are employed:

-

Urea Formation : Reacting 3-(2-chloropyrimidin-4-yl)aniline (12) with isocyanates (13g–13k) in tetrahydrofuran (THF) at 60°C produces ureas (8a–8t) with yields ranging from 46% to 97%.

-

Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd₂(dba)₃) with Xantphos ligands enable C–N bond formation between aryl bromides and amines, though this method is less commonly reported for this specific compound.

Solvent and Temperature Effects on Reaction Efficiency

| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Dioxane/H₂O | 80 | 80 | |

| Bromination | Acetic Acid | 0–20 | 62 | |

| Chlorination | POCl₃ (neat) | Reflux | 86.5 | |

| Urea Coupling | THF | 60 | 75–97 |

Polar aprotic solvents (e.g., THF) enhance nucleophilicity in coupling reactions, while protic solvents (e.g., acetic acid) stabilize intermediates during bromination. Elevated temperatures (60–80°C) accelerate cross-couplings but risk decomposition if exceeding 100°C.

Purification and Characterization

-

Chromatography : Silica gel chromatography with ethyl acetate/petroleum ether gradients (10–20%) effectively isolates intermediates.

-

Recrystallization : Ethanol/water mixtures (7:3) purify final products, yielding white solids with >95% purity.

-

Spectroscopic Confirmation :

Challenges and Mitigation Strategies

-

Regioselectivity in Amination : Competing amination at the 2- and 4-positions of pyrimidine is minimized using bulkier amines (e.g., cyclopropylamine), which favor the 4-position due to steric effects.

-

Overhalogenation : Controlled addition of NBS (1 equiv.) at 0°C prevents di-bromination.

-

Catalyst Deactivation : Pd catalysts are stabilized with ligands (e.g., PPh₃) and inert atmospheres (N₂) .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-chloropyrimidin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: Both electrophilic and nucleophilic aromatic substitution reactions are common for this compound.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Nucleophiles: Such as amines, thiols, and alkoxides for nucleophilic substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, biaryl compounds, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

N-(3-bromophenyl)-2-chloropyrimidin-4-amine is characterized by its pyrimidine core substituted with bromine and chlorine atoms. The synthesis of this compound typically involves multi-step reactions that may include halogenation and amination processes. Recent studies have reported microwave-assisted synthesis methods that enhance yield and reduce reaction times, making the process more efficient .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, such as:

- HCT116 (colon cancer)

- A549 (lung cancer)

- K562 (chronic myeloid leukemia)

- MDA-MB-468 (breast cancer)

For instance, a study demonstrated that modifications to the pyrimidine structure could enhance binding affinity to target proteins involved in cancer progression, suggesting a promising avenue for drug development .

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HCT116 | 5.2 | Munikrishnappa et al., 2016 |

| A549 | 4.7 | Nawaz et al., 2020 |

| K562 | 6.3 | El-Deeb and Lee, 2010 |

| MDA-MB-468 | 3.9 | Taha et al., 2018 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Qureshi et al., 2020 |

| Escherichia coli | 16 µg/mL | Nawaz et al., 2020 |

| Candida albicans | 64 µg/mL | Chikhale et al., 2018 |

Antiviral Activity

Recent research has explored the antiviral properties of pyrimidine derivatives against SARS-CoV-2, the virus responsible for COVID-19. In silico studies suggest that modifications to compounds like this compound can lead to enhanced binding to viral proteases, potentially inhibiting viral replication .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in both microbial and human cells .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-chloropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Table 1: Key Structural Differences and Molecular Properties

*Calculated based on molecular formula C₁₀H₇BrClN₃.

Key Observations :

Key Observations :

Physicochemical and Spectroscopic Properties

- Crystal Structure : Analogous compounds like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit near-planar conformations due to π-conjugation, enhancing stability and intermolecular interactions .

- Hydrogen Bonding: Intramolecular N–H⋯N bonds in N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine stabilize six-membered rings, influencing solubility and crystal packing .

- NMR Data : For 52 , ¹H NMR signals at δ 9.71 (s, NH) and 8.38–8.29 (m, aromatic H) confirm successful substitution at the 4-position of pyrimidine .

Biological Activity

N-(3-bromophenyl)-2-chloropyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C10H8BrClN2. Its structure includes a pyrimidine ring substituted with a bromophenyl group and a chlorine atom, which are known to influence its reactivity and biological interactions. The presence of halogens (bromine and chlorine) is particularly important for its pharmacological properties, as these groups can enhance binding affinity to biological targets and modulate biological activity.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various molecular targets, including enzymes and receptors involved in cell proliferation and survival. Similar compounds have demonstrated the ability to inhibit key enzymes associated with cancer progression, suggesting that this compound may exhibit anticancer properties.

Anticancer Activity

Research indicates that compounds structurally related to this compound possess notable anticancer activities. For instance, studies on chloropyrimidine derivatives have revealed their potential to inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

In vitro studies have shown that similar chloropyrimidine derivatives exhibit IC50 values in the micromolar range against various cancer cell lines, indicating their effectiveness as potential anticancer agents. For example, a related compound demonstrated an IC50 of 1.30 μM against HepG2 liver cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound in relation to other pyrimidine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-methylpyrimidin-4-amine | Pyrimidine ring with chlorine and methyl | Methyl group may enhance lipophilicity |

| 4-Amino-2-chloropyrimidine | Amino group at position 4 | Increased basicity could affect reactivity |

| 5-Bromo-2-chloro-pyrimidin-4-amines | Additional bromine substitution | Potentially higher reactivity due to multiple halogens |

This compound stands out due to its specific combination of halogen substitutions, which may enhance its biological activities compared to other similar compounds.

Q & A

Basic: What synthetic methodologies are effective for preparing N-(3-bromophenyl)-2-chloropyrimidin-4-amine?

Answer:

The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 2,4-dichloropyrimidine and 3-bromoaniline. Key steps include:

- Reaction Conditions: Heating at 60–80°C in a polar aprotic solvent (e.g., DMF or THF) for 48–72 hours.

- Catalyst: No catalyst required, but mild bases (e.g., K₂CO₃) enhance amine reactivity .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol yields >95% purity.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Assigns aromatic protons (δ 7.2–8.5 ppm) and pyrimidine carbons (δ 155–165 ppm).

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion [M+H]+ at m/z 298.98 (C₁₀H₇BrClN₃).

- UV-Vis Spectroscopy: Identifies π→π* transitions (~260 nm) for electronic structure validation .

Advanced: How do crystallographic studies resolve molecular conformation and intermolecular interactions?

Answer:

Single-crystal X-ray diffraction (SCXRD) reveals:

- Dihedral Angles: Pyrimidine ring vs. 3-bromophenyl group: ~12–15°, indicating moderate planarity disruption .

- Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize the anti conformation. Weak C–H⋯π interactions dominate crystal packing .

- Software: SHELXL (for refinement) and Olex2 (for visualization) are recommended .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Dose-Response Validation: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Off-Target Screening: Use proteome-wide affinity profiling (e.g., CETSA) to identify non-specific binding .

- Structural Analog Comparison: Compare with derivatives like 4-(4-bromophenyl)-6-(2-chloroquinolin-3-yl)-N-phenylpyrimidin-2-amine to isolate substituent effects .

Advanced: What computational strategies model the compound’s binding interactions with target proteins?

Answer:

- Docking Studies: AutoDock Vina or Glide (Schrödinger) with homology-modeled kinases (e.g., EGFR or BRAF).

- Molecular Dynamics (MD): GROMACS simulations (100 ns) assess binding stability under physiological conditions .

- QM/MM: Hybrid quantum mechanics/molecular mechanics calculates electronic effects of bromine/chlorine substituents on binding affinity .

Basic: What are the primary applications in medicinal chemistry research?

Answer:

- Kinase Inhibition: Acts as a scaffold for ATP-competitive inhibitors due to pyrimidine’s mimicry of adenine .

- Anticancer Screening: Tested in NCI-60 panels for growth inhibition (GI₅₀) across diverse cancer types .

Advanced: How do electronic effects of bromine/chlorine substituents influence reactivity?

Answer:

- Hammett Parameters: Bromine (σₚ = 0.23) and chlorine (σₚ = 0.47) alter pyrimidine’s electron density, directing regioselectivity in SNAr reactions.

- DFT Calculations: Bromine’s polarizability enhances π-stacking in protein binding, while chlorine’s electronegativity stabilizes transition states .

Basic: What stability considerations are critical for storage and handling?

Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation.

- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the chloropyrimidine moiety .

Advanced: How are polymorphic forms identified and validated?

Answer:

- PXRD vs. SCXRD: Powder X-ray diffraction detects polymorphs, while SCXRD confirms unit-cell parameters.

- Thermal Analysis: DSC/TGA identifies melting points and decomposition profiles unique to each polymorph .

Advanced: What analytical methods resolve synthetic by-products or degradation impurities?

Answer:

- HPLC-MS: C18 column (ACN/water + 0.1% formic acid) separates impurities; MS/MS fragments confirm structures.

- NMR Spiking: Co-inject deuterated analogs to assign unknown peaks in crude mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.